2-Fluoroisonicotinimidamide

説明

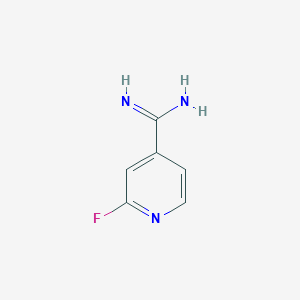

2-Fluoroisonicotinimidamide is a fluorinated derivative of isonicotinamide, characterized by a pyridine ring substituted with a fluorine atom at the 2-position and an amidine functional group. Fluorination at the 2-position is expected to influence electronic properties, metabolic stability, and binding affinity in biological systems due to fluorine’s electronegativity and small atomic radius. This suggests that this compound may share reactivity or handling precautions with fluorinated acetamides, though its amidine group could alter its chemical behavior.

特性

IUPAC Name |

2-fluoropyridine-4-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3/c7-5-3-4(6(8)9)1-2-10-5/h1-3H,(H3,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVGVQDZADLEKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

一般的な方法の1つは、2-アミノニコチン酸のジアゾ化に続いてフッ素化を行うシーマン反応です . 反応条件は、多くの場合、酸性媒体と高温を必要とし、フッ素化プロセスを促進します。

工業的生産方法

2-フルオロイソニコチンアミドの工業的生産には、大規模なシーマン反応や、高収率と高純度を保証するその他のフッ素化技術が含まれる場合があります。 高度なフッ素化剤と最適化された反応条件を使用することで、生産プロセスの効率を高めることができます .

化学反応の分析

4. 科学研究への応用

2-フルオロイソニコチンアミドは、次のようないくつかの科学研究への応用があります。

化学: より複雑なフッ素化化合物の合成におけるビルディングブロックとして使用されます。

生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。

医学: 特にフッ素化医薬品の設計における薬物開発における潜在的な用途について探求されています。

科学的研究の応用

2-Fluoroisonicotinimidamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

作用機序

6. 類似の化合物との比較

類似の化合物

2-フルオロアデノシン: 同様のフッ素置換を有するフッ素化ヌクレオシド。

2-フルオロ-2’-デオキシアデノシン: 異なる生物活性を有する別のフッ素化ヌクレオシド

独自性

2-フルオロイソニコチンアミドは、イソニコチンアミド構造における特定のフッ素置換のために独特です。

類似化合物との比較

Comparison with Structurally Similar Compounds

2-Fluoroacetamide (Compound 1081)

- Structure : Differs by replacing the pyridine ring with an acetamide backbone.

- Properties : Highly toxic (LD₅₀ in rats: ~2–5 mg/kg), inhibits mitochondrial aconitase via fluoroacetate metabolite .

- Applications : Rodenticide, but restricted due to environmental persistence.

- Contrast : Unlike 2-Fluoroisonicotinimidamide, 2-fluoroacetamide lacks aromaticity and the amidine group, which may reduce its ability to engage in π-π stacking or hydrogen bonding in biological targets.

N-Amino-2-(m-fluorophenyl) Succinimide

- Structure : Features a fluorinated phenyl ring attached to a succinimide core.

- Properties : Intermediate in agrochemical or pharmaceutical synthesis; fluorine enhances lipophilicity and metabolic resistance .

- Contrast : The succinimide core differs from this compound’s pyridine ring, affecting solubility and reactivity. The amidine group in the latter may confer greater basicity and nucleophilicity.

Ranitidine Nitroacetamide Derivatives

- Structure: Includes nitroacetamide and amino alcohol moieties (e.g., ranitidine diamine hemifumarate) .

- Properties: Nitro groups confer oxidative instability; amino alcohols enhance solubility.

- Contrast : this compound’s fluorine and amidine group may offer better stability than nitroacetamides, which are prone to degradation under acidic conditions.

生物活性

Introduction

2-Fluoroisonicotinimidamide is a compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

- Molecular Formula : C7H7FN4O

- Molecular Weight : 168.15 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Structure

The compound features a fluorine atom attached to an isonicotinimidamide structure, which is significant for its biological interactions.

Pharmacological Effects

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, effective against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

- Anticancer Potential : Preliminary research indicates that this compound may inhibit tumor growth in specific cancer cell lines. It appears to induce apoptosis (programmed cell death) through the activation of caspases and modulation of Bcl-2 family proteins.

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Binding : The compound binds to the active sites of enzymes, inhibiting their function and thereby altering metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Data Table of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Moderate | Disruption of cell wall synthesis |

| Anticancer | High | Induction of apoptosis |

| Enzyme Inhibition | Variable | Competitive inhibition |

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting it could serve as a basis for new antibiotic formulations .

Research Findings

Recent studies have emphasized the need for further exploration into the pharmacokinetics and toxicity profiles of this compound. Understanding these aspects is crucial for assessing its viability as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。